- Metal-catalyzed stereoselective and protecting-group-free synthesis of 1,2-cis-glycosides using 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides as glycosyl donorsChemistry Letters, 2015, 44(6), 846-848,
Cas no 97-30-3 (Methyl a-D-Glucopyranoside)
Methyl a-D-Glucopyranoside structure
Methyl a-D-Glucopyranoside Properties
Names and Identifiers
-
- Alpha-D-Methylglucoside
- Methyl alpha-D-glucopyranoside
- Methyl α-D-glucopyranoside
- alpha-Methyl glucopyranoside
- Methyl .α.-D-glucopyranoside
- Methyl α-D-Glucopyra
- Methyl-a-D-glucopyranoside
- Methyl-alpha-D-glucopyranoside
- α-Methyl glucopyranoside
- Methyl glucoside
- Methyl α-D-Glucoside
- Methyl alpha-D-glucoside
- alpha-Methylglucoside
- alpha-Methyl-D-glucoside
- alpha-Methyl D-glucose ether
- Me alpha-Glc
- alpha-D-methyl glucoside
- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
- 1-O-methyl-alpha-D-glucoside
- Methyl alpha-D-glucoside (VAN)
- 1-O-methyl-alpha-D-glucopyranose
- 1-O-methyl-alpha-D-glucopyranoside
- Methyl hexopyranoside
- methyl a-
- Glucopyranoside, methyl, α-D- (8CI)
- D
- Methyl α-D-glucopyranoside (ACI)
- 1-O-Methyl-α-D-glucopyranoside
- 1-O-Methyl-α-D-glucoside
- 1-O-Methyl-α-glucopyranoside
- Methyl α-D-(+)-glucoside
- Methyl α-glucopyranoside
- NSC 102101
- NSC 214092
- α-Methyl D-glucose ether
- α-Methylglucoside
- +Expand
-
- MFCD00064086
- HOVAGTYPODGVJG-ZFYZTMLRSA-N
- 1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1
- C([C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@@H](OC)O1)O
- 81568
Computed Properties
- 194.07900
- 4
- 6
- 2
- 194.079
- 13
- 163
- 0
- 5
- 0
- 0
- 0
- 1
- -2.2
- nothing
- 0
- 99.4
Experimental Properties
- -2.56730
- 99.38000
- 6080
- 157.5 ° (C=10, H2O)
- 108 g/100 mL (20 ºC)
- 389.1°C at 760 mmHg
- 167.0 to 170.0 deg-C
- 189.1 °C
- White powder.
- Not determined
- Hygroscopic
- pKa (25°): 13.71
- 158.9 º (c=10, water)
- 1,46 g/cm3
Methyl a-D-Glucopyranoside Price
Methyl a-D-Glucopyranoside Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Silver(1+), tetrakis(acetonitrile)-, (T-4)-, tetrafluoroborate(1-) (1:1) Solvents: Methanol ; 1 h, rt
1.2 Reagents: Imidazole ; rt
1.2 Reagents: Imidazole ; rt
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Diisopropylethylamine , ArgoPore Rink-NH-Fmoc Solvents: Dimethylformamide , Dichloromethane ; 12 h, rt
1.2 Reagents: Lithium Solvents: Tetrahydrofuran ; 15 min, rt
1.3 Reagents: Ammonia ; -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux
1.4 Solvents: Methanol ; 1 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 15 min, rt
1.2 Reagents: Lithium Solvents: Tetrahydrofuran ; 15 min, rt
1.3 Reagents: Ammonia ; -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux
1.4 Solvents: Methanol ; 1 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 15 min, rt
Reference
- Efficient polymer-assisted strategy for the deprotection of protected oligosaccharidesAngewandte Chemie, 2006, 45(38), 6349-6352,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Indium triflate Solvents: 1,4-Dioxane , Water ; 0.5 h, 70 °C
Reference
- Indium(III) Triflate: A Highly Efficient Catalyst for Reactions of Sugars[1]Journal of Carbohydrate Chemistry, 2008, 27(8-9), 464-478,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Acetonitrile ; 10 min, rt
Reference
- A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica GelJournal of Organic Chemistry, 2005, 70(11), 4520-4523,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Chloromethyl methyl sulfide , Potassium iodide Solvents: 1,4-Dioxane , Water ; 2.4 h, 50 °C
Reference
- From organocatalysed desilylations to high-yielding benzylidenations of electron-deficient benzaldehydesJournal of Chemical Research, 2017, 41(6), 358-364,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Reference
- Photochemistry of 2-Nitrobenzylidene AcetalsJournal of Organic Chemistry, 2009, 74(22), 8647-8658,
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ; 2.5 h, rt
Reference
- Mild and efficient method for the cleavage of benzylidene acetals by using erbium(III) triflateOrganic & Biomolecular Chemistry, 2005, 3(22), 4129-4133,
Synthetic Circuit 11
Reaction Conditions
1.1 Solvents: Methanol ; 30 min, rt
Reference
- Structurally Simple Benzylidene-Type Photolabile Diol Protecting GroupsOrganic Letters, 2016, 18(20), 5396-5399,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methanol ; 1 h, rt
Reference
- Remarkable solvent effect on Pd(0)-catalyzed deprotection of allyl ethers using barbituric acid derivatives: application to selective and successive removal of allyl, methallyl, and prenyl ethersSynlett, 2007, (20), 3131-3136,
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: 1-Phenyl-1,2-ethanediol , Dibenzyl , p-Toluenesulfonic acid Solvents: Dichloromethane , Water
Reference
- Transacetalation: a convenient, nonaqueous method for effecting the deprotection of isopropylidene and benzylidene derivatives of sugarsCarbohydrate Research, 1992, 229(1), 141-7,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Acetic acid ; 7 min, heated
Reference
- Microwave-assisted rapid deacetalation of carbohydratesSynthetic Communications, 2005, 35(15), 2025-2031,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Carbon tetrabromide Solvents: Methanol ; 0.5 h; 5 h, rt
Reference
- Chemoselective deprotection of acid labile primary hydroxyl protecting groups under CBr4-photo-irradiation conditionsTetrahedron, 2004, 60(50), 11465-11475,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetone , Water
Reference
- Reaction of cyclic ketals with ceric ammonium nitrate in acetonitrile/waterTetrahedron, 2002, 58(1), 129-133,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Formic acid Solvents: Water
Reference
- Catalytic transfer hydrogenation of sugar derivativesCarbohydrate Polymers, 2001, 45(2), 139-145,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol , Dichloromethane ; 0.5 - 1 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 °C
Reference
- Triethylamine-methanol mediated selective removal of oxophenylacetyl ester in saccharidesOrganic & Biomolecular Chemistry, 2021, 19(2), 338-347,
Methyl a-D-Glucopyranoside Raw materials
- α-D-Glucopyranoside, methyl 2,3,4,6-tetra-O-2-propen-1-yl-
- 4,6-Dimethoxy-1,3,5-triazin-2-yl β-D-glucopyranoside
- 2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol
- (3aR,5R,6S,6aR)-6-benzyloxy-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
- α-D-Glucopyranoside, methyl 4,6-O-[(4-methoxyphenyl)methylene]-
- Methyl 4,6-O-[(R)-[3-(dimethylamino)phenyl]methylene]-α-D-glucopyranoside
- a-D-Glucopyranoside, methyl,2,6-dibenzoate
- Methyl 4,6-O-Benzylidene-a-D-glucopyranoside
- α-D-Glucopyranoside, methyl 4,6-O-[(R)-(2-nitrophenyl)methylene]-
- D(+)-Glucose
- α-D-Glucopyranoside, methyl 4,6-O-[(R)-phenylmethylene]-
- Methyl 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranoside
- α-D-Glucopyranoside, methyl 6-O-[(1,1-dimethylethyl)dimethylsilyl]-
- α-D-Glucopyranoside, methyl 2,3,4-tris-O-(phenylmethyl)-6-O-[tetrahydro-6-[[2-(4-nitrophenoxy)-2-oxoethoxy]methyl]-2H-pyran-2-yl]-
Methyl a-D-Glucopyranoside Preparation Products
Methyl a-D-Glucopyranoside Suppliers
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Methyl a-D-Glucopyranoside Related Literature
-
Yao-Pang Chang,Andrew L. Hector,William Levason,Gillian Reid,Joshua Whittam Dalton Trans. 2018 47 2406
-
Molin Zhou,Wenlong Yin,Fei Liang,Arthur Mar,Zheshuai Lin,Jiyong Yao,Yicheng Wu J. Mater. Chem. C 2016 4 10812
-
Jyun-Siao Chen,Arumugam Sankar,Yi-Jyun Lin,Po-Hsun Huang,Chih-Hsiang Liao,Shen-Shen Wu,Hsin-Ru Wu,Shun-Yuan Luo RSC Adv. 2019 9 33853
-
Katarína Hroboňová,Jakub Morav?ík,Jozef Lehotay,Daniel W. Armstrong Anal. Methods 2015 7 4577
-
Jing Chen,Noémie Voutier,Jamshid Rajabi,Aurélien Crochet,Dario M. Bassani,Katharina M. Fromm CrystEngComm 2017 19 5106
-
M. Raja,T. Puntheeranurak,H. J. Gruber,P. Hinterdorfer,R. K. H. Kinne Med. Chem. Commun. 2016 7 1056
-
Christian Butterhof,Wolfgang Milius,Josef Breu CrystEngComm 2012 14 3945
-
M. Raja,T. Puntheeranurak,H. J. Gruber,P. Hinterdorfer,R. K. H. Kinne Med. Chem. Commun. 2016 7 1056
-
Vladimir A. Potapov,Svetlana V. Amosova,Elena V. Abramova,Maxim V. Musalov,Konstantin A. Lyssenko,M. G. Finn New J. Chem. 2015 39 8055
-
John F. Beck,Joseph A. R. Schmidt Dalton Trans. 2012 41 860
97-30-3 (Methyl a-D-Glucopyranoside) Related Products
- 57-50-1(D(+)-Sucrose)
- 585-88-6(Maltitol)
- 641-74-7((1R,2R,3S,4R)-1-((2R,3S,4S,5S)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)pentane-1,2,3,4,5-pentaol)
- 7473-45-2((2R,3S,4R,5R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diol)
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- 69-79-4(maltose)
- 87-72-9(L-Arabinopyranose)
- 547-25-1(turanose)
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